molecular formula C18H21N3O8S2 B14685684 N-Hexyl-4-nitro-N-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonamide CAS No. 24332-42-1

N-Hexyl-4-nitro-N-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonamide

Katalognummer: B14685684
CAS-Nummer: 24332-42-1
Molekulargewicht: 471.5 g/mol
InChI-Schlüssel: TYESGRVWHLWELD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Hexyl-4-nitro-N-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonamide is a complex organic compound with the molecular formula C18H21N3O8S2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexyl-4-nitro-N-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonamide typically involves multiple steps. One common method involves the reaction of 4-nitrobenzenesulfonyl chloride with hexylamine to form the intermediate N-hexyl-4-nitrobenzenesulfonamide. This intermediate is then reacted with 4-nitrobenzenesulfonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

N-Hexyl-4-nitro-N-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate the substitution reactions.

Major Products Formed

    Reduction: The major products formed from the reduction of nitro groups are the corresponding amines.

    Substitution: Depending on the nucleophile used, various substituted sulfonamides can be formed.

Wissenschaftliche Forschungsanwendungen

N-Hexyl-4-nitro-N-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-Hexyl-4-nitro-N-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes. The sulfonamide groups can mimic the structure of natural substrates, allowing the compound to bind to enzyme active sites and inhibit their activity. This inhibition can disrupt various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Hexyl-4-nitrobenzenesulfonamide: Lacks the additional nitrobenzene-1-sulfonyl group, making it less complex.

    4-Nitrobenzenesulfonyl chloride: Used as a precursor in the synthesis of the target compound.

Uniqueness

N-Hexyl-4-nitro-N-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonamide is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various research fields .

Eigenschaften

CAS-Nummer

24332-42-1

Molekularformel

C18H21N3O8S2

Molekulargewicht

471.5 g/mol

IUPAC-Name

N-hexyl-4-nitro-N-(4-nitrophenyl)sulfonylbenzenesulfonamide

InChI

InChI=1S/C18H21N3O8S2/c1-2-3-4-5-14-19(30(26,27)17-10-6-15(7-11-17)20(22)23)31(28,29)18-12-8-16(9-13-18)21(24)25/h6-13H,2-5,14H2,1H3

InChI-Schlüssel

TYESGRVWHLWELD-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCN(S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.